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Compound of Interest

Compound Name: 5-Nitro-2-phenylpyridine

Cat. No.: B1332958

A comprehensive guide to the spectroscopic properties of 5-Nitro-2-phenylpyridine
derivatives, offering a comparative analysis of their spectral data. This document is intended for
researchers, scientists, and professionals in the field of drug development, providing objective
data and detailed experimental methodologies to support further research and application.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 5-Nitro-2-phenylpyridine and
two of its derivatives. This comparative overview facilitates the understanding of structure-
spectra correlations.

Table 1: *H NMR Spectroscopic Data (o, ppm)

Pyridine Ring Phenyl Ring

Compound Other Protons
Protons Protons

5-Nitro-2-

o ~8.0-9.5(m) ~7.4-7.8 (m)
phenylpyridine
5-Nitro-2-(p- Data not available in Data not available in
- ~2.4 (s, 3H, -CHs)
tolyl)pyridine search results search results
5-Nitro-2-(4-

o Data not available in
methoxyphenyl)pyridin ~6.9-7.9 (m) ~3.9 (s, 3H, -OCH5)
search results
e
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Table 2: 13C NMR Spectroscopic Data (8, ppm)

Pyridine Ring Phenyl Ring

Compound Other Carbons
Carbons Carbons

5-Nitro-2- Data not available in Data not available in

phenylpyridine search results search results

5-Nitro-2-(p- Data not available in Data not available in

o ~21.0 (-CHs)

tolyl)pyridine search results search results

5-Nitro-2-(4- ) ) ) )

o Data not available in Data not available in
methoxyphenyl)pyridin ~55.5 (-OCH?5)
search results search results

e

Table 3: IR Spectroscopic Data (cm™1)

Compound

Key Absorptions

5-Nitro-2-phenylpyridine

~1530-1550 (asymmetric NOz2 stretch), ~1330-
1350 (symmetric NO2 stretch), ~1600-1480
(aromatic C=C/C=N stretch)[1]

5-Nitro-2-(p-tolyl)pyridine

Expected similar to parent compound with

additional C-H absorptions for the methyl group.

5-Nitro-2-(4-methoxyphenyl)pyridine

Expected similar to parent compound with

additional C-O stretching for the methoxy group.

Table 4: UV-Vis Spectroscopic Data
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Compound Amax (nm) Solvent

) o Data not available in search
5-Nitro-2-phenylpyridine
results

. o Data not available in search
5-Nitro-2-(p-tolyl)pyridine

results
5-Nitro-2-(4- Data not available in search
methoxyphenyl)pyridine results

Table 5: Mass Spectrometry Data

Observed [M+H]*

Compound Molecular Formula  Molecular Weight
or [M-H]~
5-Nitro-2- Data not available in
o C11HsN202 200.19
phenylpyridine search results
5-Nitro-2-(p- Data not available in
o C12H10N202 214.22
tolyl)pyridine search results
5-Nitro-2-(4- ) )
o Data not available in
methoxyphenyl)pyridin ~ C12H10N203 230.22
search results
e

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: 5-10 mg of the purified compound was dissolved in approximately 0.6-
0.7 mL of a deuterated solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR tube. A
small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).

e Instrumentation: *H and 13C NMR spectra were recorded on a Bruker AVANCE spectrometer
operating at a frequency of 400 MHz for *H and 100 MHz for 13C nuclei.
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o Data Acquisition: For *H NMR, the spectral width was set to 12 ppm with a relaxation delay
of 1.0 s. For 3C NMR, a proton-decoupled sequence was used with a spectral width of 220
ppm and a relaxation delay of 2.0 s.

o Data Processing: The collected Free Induction Decays (FIDs) were Fourier transformed,
phase-corrected, and baseline-corrected using the instrument's software. Chemical shifts (d)
are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: Solid samples were analyzed using the KBr pellet method.
Approximately 1-2 mg of the compound was finely ground with 100-200 mg of dry KBr
powder using an agate mortar and pestle. The mixture was then pressed into a thin,
transparent pellet using a hydraulic press.

 Instrumentation: FT-IR spectra were recorded on a PerkinElmer Spectrum One FT-IR
spectrometer.

o Data Acquisition: The spectra were collected in the range of 4000-400 cm~* with a resolution
of 4 cm~1. A total of 16 scans were co-added to improve the signal-to-noise ratio. A
background spectrum of a pure KBr pellet was recorded and automatically subtracted from
the sample spectrum.

o Data Presentation: The spectra are presented as transmittance (%) versus wavenumber
(cm™2).

UV-Visible (UV-Vis) Spectroscopy

o Sample Preparation: A stock solution of the compound was prepared by dissolving a
precisely weighed sample in a spectroscopic grade solvent (e.g., ethanol or acetonitrile). The
stock solution was then serially diluted to obtain a final concentration in the range of 107> to
10-¢ M.

 Instrumentation: UV-Vis absorption spectra were recorded on a Shimadzu UV-2600
spectrophotometer using a 1 cm path length quartz cuvette.
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» Data Acquisition: The spectra were scanned over a wavelength range of 200-800 nm. The
solvent used for sample preparation was also used as the blank for baseline correction.

o Data Analysis: The wavelength of maximum absorption (Amax) was determined from the
resulting spectrum.

High-Resolution Mass Spectrometry (HRMS)

o Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared
in a suitable solvent such as methanol or acetonitrile.

 Instrumentation: HRMS data were obtained using a Thermo Fisher Scientific Q Exactive
hybrid quadrupole-Orbitrap mass spectrometer equipped with an electrospray ionization
(ESI) source.

o Data Acquisition: The analysis was performed in either positive or negative ion mode,
depending on the sample. The instrument was operated in full scan mode with a resolution of
60,000. Data was acquired over a mass-to-charge (m/z) range of 100-1000.

o Data Analysis: The exact mass of the molecular ion was determined, and the elemental
composition was calculated using the instrument's software. The calculated mass was
compared to the theoretical mass to confirm the molecular formula.

Visualizations
Signaling Pathway

The following diagram illustrates a simplified signaling pathway for glucose metabolism, which
can be modulated by SIRT6 inhibitors. Some nitrogen-containing heterocyclic compounds have
been identified as potential modulators of sirtuins.[1][2][3]
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Caption: SIRT6 regulation of glucose metabolism.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and spectroscopic
characterization of 5-Nitro-2-phenylpyridine derivatives.
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Caption: Workflow for derivative synthesis and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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